5-Methoxy-3-methyl-1H-indazole
Description
Contextualizing the Indazole Scaffold in Medicinal Chemistry
The journey into the significance of 5-Methoxy-3-methyl-1H-indazole begins with an appreciation of its structural backbone: the indazole ring. This bicyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of a wide array of biologically active compounds. samipubco.comnih.gov
Nitrogen-containing heterocycles are a major class of organic compounds that play a crucial role in the metabolism of all living cells. benthamdirect.com They are fundamental building blocks in the creation of pharmaceuticals, with over 75% of FDA-approved drugs featuring these structures. nih.gov Their prevalence stems from their ability to mimic natural products and metabolites, and to form essential hydrogen bonds with biological targets, a key aspect of drug-receptor interactions. nih.govopenmedicinalchemistryjournal.commdpi.com In fact, an analysis of small-molecule drugs approved by the U.S. FDA reveals that 59% contain a nitrogen heterocycle, making them the most significant privileged structures in this context. openmedicinalchemistryjournal.com The structural and functional diversity of these compounds allows for a wide range of applications in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net
Within the vast family of nitrogen-containing heterocycles, the indazole scaffold holds a "privileged" status. samipubco.comnih.gov This term is used in medicinal chemistry to describe molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. samipubco.com The indazole core is recognized for its versatility, appearing in numerous commercially available drugs and compounds in clinical trials. benthamdirect.comnih.gov
One of the key attributes of the indazole ring is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The indazole moiety is considered a good bioisostere for phenol (B47542) and indole (B1671886). pharmablock.com Compared to phenol, indazole-containing compounds are generally more lipophilic and less susceptible to metabolic breakdown. pharmablock.comtaylorfrancis.com As a bioisostere for indole, the indazole ring possesses a similar hydrogen bond donor but also includes an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with target proteins. pharmablock.com This bioisosteric potential has been particularly noted in the development of protein kinase inhibitors, where the indazole scaffold can form crucial interactions. pharmablock.com
Scope and Research Focus on this compound and its Derivatives
The specific compound, this compound, represents a particular iteration of the versatile indazole scaffold. The presence of a methoxy (B1213986) group at the 5-position and a methyl group at the 3-position influences its chemical properties and potential biological activity. Research into derivatives of this compound often explores how these and other substitutions on the indazole ring impact their interaction with various biological targets.
For instance, studies have investigated derivatives where the core structure is modified, such as in 3-Bromo-5-methoxy-1-methyl-1H-indazole and 3-Chloro-5-methoxy-1-methyl-1H-indazole . These halogenated derivatives are of interest in medicinal chemistry as the introduction of a halogen can significantly alter a molecule's electronic properties and binding capabilities.
Another area of investigation involves modifications at other positions of the indazole ring or the functional groups attached to it. For example, the synthesis and evaluation of compounds like Methyl 5-methoxy-1H-indazole-3-carboxylate allows researchers to explore the effects of an ester group at the 3-position.
The table below provides a summary of this compound and some of its closely related derivatives that are a focus of research.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₀N₂O | 162.19 | 1243458-93-6 |
| 3-Bromo-5-methoxy-1-methyl-1H-indazole | C₉H₉BrN₂O | 241.09 | 1310705-15-7 |
| 3-Chloro-5-methoxy-1-methyl-1H-indazole | C₉H₉ClN₂O | 196.63 | 1446410-04-3 |
| Methyl 5-methoxy-1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 90915-65-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8-5-7(12-2)3-4-9(8)11-10-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNWEGOYORYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 5 Methoxy 3 Methyl 1h Indazole and Analogous Indazoles
Foundational Synthetic Routes for Indazole Derivatives
The synthesis of the indazole ring system has been a subject of extensive research for over a century, leading to a variety of reliable methods. These foundational routes often involve the formation of the critical N-N bond and subsequent cyclization to form the pyrazole (B372694) ring fused to a benzene (B151609) core.
Modern indazole synthesis heavily relies on catalysis to enhance efficiency, selectivity, and substrate scope. mdpi.com Transition metals and acid/base catalysts are pivotal in many key transformations.
Transition Metal Catalysis: Palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag) are the most frequently employed transition metals in indazole synthesis. ajrconline.orgmdpi.comorganic-chemistry.org Copper-catalyzed methods are common for forming the indazole ring through intramolecular N-arylation. For instance, the Ullmann-type reaction, which involves the coupling of an N-H bond with an aryl halide, is a classic example. A one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) can produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. thieme-connect.de Similarly, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives provide access to 3-aminoindazoles. organic-chemistry.org Palladium catalysts are also widely used, particularly in cross-coupling reactions to functionalize the indazole core or in intramolecular amination reactions of N-tosylhydrazones. semanticscholar.org Rhodium-catalyzed C-H activation and annulation sequences have emerged as powerful tools for constructing complex indazole derivatives from substrates like azobenzenes. mdpi.comgoogle.com
Acid/Base Catalysis: Acid and base catalysis are fundamental to many condensation and cyclization reactions in indazole synthesis. The Davis-Beirut reaction, for example, which synthesizes 2H-indazoles from o-nitrosobenzaldehydes and primary amines, can be efficiently promoted by either acid or base catalysis. organic-chemistry.orgchim.it Bases like potassium hydroxide, potassium carbonate, or cesium carbonate are often crucial in reactions involving deprotonation, such as the iodination of the indazole C3-position or in cyclization reactions of hydrazones. nih.govpharmaffiliates.com Acid catalysts, such as polyphosphoric acid (PPA) or silica-supported polyphosphoric acid (PPA-SiO₂), are used to promote the cyclization of hydrazones derived from o-hydroxyacetophenones. semanticscholar.org
| Catalyst Type | Metal/Compound | Reaction Type | Ref. |
| Transition Metal | Copper (Cu) | Ullmann Coupling, C-N/N-N Bond Formation | organic-chemistry.orgthieme-connect.depharmaffiliates.com |
| Transition Metal | Palladium (Pd) | Cross-Coupling, Intramolecular Amination | semanticscholar.org |
| Transition Metal | Rhodium (Rh) | C-H Activation, Annulation | mdpi.comgoogle.com |
| Acid/Base | Acetic Acid, etc. | Davis-Beirut Reaction, Condensation | organic-chemistry.orgchim.it |
| Acid | Polyphosphoric Acid (PPA) | Hydrazone Cyclization | semanticscholar.org |
In recent years, green chemistry principles have been increasingly applied to indazole synthesis to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
One prominent green technique is the use of microwave irradiation, which can significantly shorten reaction times and improve yields. rsc.org For example, the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes followed by intramolecular cyclization can be cleanly achieved under microwave assistance. researchgate.netrsc.org The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), has also been reported for reactions like the copper-catalyzed synthesis of 2H-indazoles. thieme-connect.de Furthermore, visible light-mediated reactions are gaining traction as a sustainable method. A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes offers a direct deoxygenative pathway to indazoles, showcasing high atom economy and mild reaction conditions. researchgate.netsphinxsai.com Electrochemical methods also represent a green approach, enabling the synthesis of 1H-indazoles through the radical cyclization of arylhydrazones without the need for chemical oxidants. organic-chemistry.org
Cyclization and condensation are the cornerstone reactions for constructing the indazole scaffold. jmchemsci.com A common strategy involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. For instance, the reaction of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate (B1144303) or phenylhydrazine, often catalyzed by acid, leads to the formation of the indazole ring. semanticscholar.orgresearchgate.net
Another key approach is the intramolecular cyclization of pre-formed intermediates. The Fischer indole (B1671886) synthesis, while primarily for indoles, has variations applicable to indazoles. More direct methods include the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper catalysts to form the N-N bond and subsequently the indazole ring. mdpi.com Similarly, the reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure, provides a pathway to 1N-alkoxycarbonyl indazoles. pharmaffiliates.com The Davis-Beirut reaction is another example of a condensation-cyclization sequence, where an o-nitrosobenzaldehyde reacts with a primary amine to form an intermediate imine that cyclizes to a 2H-indazole. organic-chemistry.orgchim.it
A more modern and atom-economical approach to indazole synthesis involves intramolecular oxidative C-H bond amination. This strategy avoids the need for pre-functionalized starting materials like aryl halides. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. chemicalbook.comgoogle.com This method allows for the construction of a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. google.com This approach is particularly effective for synthesizing 1H-indazoles with diverse functional groups such as amides, ketones, and esters at the 3-position. google.com
Nitrosation reactions provide another important entry point to the indazole core, often involving a ring-transformation process. The nitrosation of indoles using reagents like sodium nitrite (B80452) in a slightly acidic medium can lead to 1H-indazole-3-carboxaldehydes. This reaction proceeds through the nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole structure. sphinxsai.com This method is effective for both electron-rich and electron-deficient indoles.
Another classical approach is the diazotization of o-toluidine (B26562) derivatives. This involves reacting the o-toluidine with sodium nitrite in acetic acid, which leads to an in situ diazotization followed by cyclization involving the ortho-methyl group to yield the 1H-indazole. nih.gov This method can also be applied to N-acetylated o-toluidines, where N-nitrosation is followed by a ring closure reaction.
Directed Synthesis of 5-Methoxy-3-methyl-1H-indazole and its Functionalized Analogs
The specific synthesis of this compound can be accomplished through several routes, often adapting the foundational methodologies to precursors bearing the required methoxy (B1213986) and methyl substituents.
A plausible and common strategy begins with a suitably substituted aniline (B41778). For instance, 4-methoxy-2-methylaniline (B89876) can serve as an ideal starting material. Following a classical indazole synthesis pathway, this aniline can undergo diazotization with sodium nitrite in an acidic medium. The resulting diazonium salt is then subjected to a reductive cyclization. A typical procedure involves the addition of a reducing agent like tin(II) chloride (SnCl₂) to the diazonium salt solution, which facilitates the ring closure to form the 3-methyl-1H-indazole core. The 5-methoxy substituent from the starting aniline is retained throughout the process, yielding the final product, this compound.
An alternative approach involves the construction from precursors already containing a carbonyl group. A general method for 3-methyl-1H-indazoles starts from acetophenone, which is first nitrated to yield 2-nitroacetophenone. This intermediate is then reduced to 2-aminoacetophenone (B1585202). The subsequent reaction of 2-aminoacetophenone with sodium nitrite and then tin(II) chloride yields 3-methyl-1H-indazole. To obtain the 5-methoxy derivative, one would start with 4'-methoxyacetophenone.
The synthesis of functionalized analogs often starts from a pre-formed indazole core. For example, 5-methoxy-1H-indazole can be functionalized at the 3-position. Iodination of 5-methoxy-1H-indazole can be achieved with iodine and potassium hydroxide, yielding 3-iodo-5-methoxy-1H-indazole, a versatile intermediate for cross-coupling reactions. nih.gov Another key functionalized analog, 5-methoxy-1H-indazole-3-carboxaldehyde, is synthesized from 5-methoxyindole (B15748) via a nitrosation reaction using sodium nitrite and acid, which triggers a ring transformation. sphinxsai.comchemicalbook.com This aldehyde is a valuable intermediate for further modifications. sphinxsai.com
| Starting Material | Key Reagents | Product | Ref. |
| 4-Methoxy-2-methylaniline | 1. NaNO₂, HCl2. SnCl₂ | This compound | |
| 5-Methoxyindole | NaNO₂, H⁺ | 5-Methoxy-1H-indazole-3-carboxaldehyde | sphinxsai.comchemicalbook.com |
| 5-Methoxy-1H-indazole | I₂, KOH | 3-Iodo-5-methoxy-1H-indazole | nih.gov |
| 2-Iodo-5-methoxybenzyl bromide | Di-tert-butyl hydrazodiformate, CuI | Protected 5-methoxy-2,3-dihydro-1H-indazole | pharmaffiliates.com |
Strategic Functionalization at the Indazole Core
The functionalization of the indazole core is a versatile approach to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common strategies involve C-H activation, cross-coupling reactions, and electrophilic or nucleophilic substitutions.
Recent advancements have highlighted the use of transition-metal-catalyzed C-H functionalization as a powerful tool for the direct introduction of functional groups onto the indazole ring. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions have been employed for the C3-allylation and C3-arylation of 1H-indazoles. researchgate.netmdpi.com Copper-catalyzed reactions have also proven effective for C-N bond formation and C3-amination. researchgate.net These methods often offer high regioselectivity and functional group tolerance. researchgate.netresearchgate.net
The synthesis of functionalized indazoles can also be achieved through multi-step sequences. For example, the synthesis of 3-aryl-1H-indazoles can be accomplished by first iodinating the C-3 position of the indazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. mdpi.com Subsequent N-methylation can then be performed to yield N-methyl-3-aryl-indazoles. mdpi.com
The strategic placement of substituents on the indazole core is crucial for biological activity. Structure-activity relationship (SAR) studies have shown that the presence of aryl groups at the C3 and C6 positions of the indazole core can be critical for inhibitory activities against certain biological targets. nih.gov
Table 1: Examples of Functionalization Reactions on the Indazole Core
| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| C3-Acylation/Benzoylation | Transition-metal-free, oxidative | C3 | Acylated/Benzoylated 2H-Indazoles | researchgate.net |
| C3-Amination | Electrochemical, metal-free | C3 | Aminated 2H-Indazoles | researchgate.net |
| C3-Allylation | CuH catalysis | C3 | C3-Allyl 1H-Indazoles | researchgate.net |
| Suzuki-Miyaura Cross-Coupling | Palladium catalysts | C3 | 3-Aryl-1H-indazoles | researchgate.netmdpi.com |
| N-Alkylation | NaH in THF | N1 | N1-Alkylindazoles | d-nb.info |
| C-H/N-H Activation | Rh(III) catalysis | - | Pyrazolo[1,2-a]indazoles | mdpi.com |
Regiochemical Control and Isomer Formation in Methoxy-Indazole Synthesis
The synthesis of methoxy-substituted indazoles, such as this compound, requires precise control over the regiochemistry of the reactions to obtain the desired isomer. The position of the methoxy group on the benzene ring and the substituents on the pyrazole ring significantly influence the reaction outcomes.
In the synthesis of N-aryl-2H-indazoles via rhodium(III)-catalyzed C-H bond functionalization of azobenzenes, the regioselectivity is governed by both electronic and steric effects of the substituents on the azobenzene. nih.govacs.org For example, with a 4-nitro-substituted azobenzene, C-H functionalization occurs preferentially on the more electron-rich phenyl ring. nih.govacs.org Conversely, with a 4-methoxy-substituted azobenzene, the selectivity is low, producing a mixture of regioisomers. nih.govacs.org When the methoxy group is at the 3-position, the reaction favors functionalization on the more electron-rich aromatic ring. nih.govacs.org Steric hindrance also plays a crucial role; for instance, 3,5-disubstituted azobenzenes react exclusively at the less hindered ring. nih.govacs.org
N-alkylation of indazoles often leads to a mixture of N1 and N2 isomers. dergipark.org.trbeilstein-journals.org The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.infobeilstein-journals.org For instance, alkylation of indazoles in the presence of anhydrous potassium carbonate in DMF can result in an almost equal ratio of N1 and N2 isomers. dergipark.org.tr However, highly regioselective N1-alkylation can be achieved using sodium hydride in tetrahydrofuran (B95107) (THF). d-nb.info The steric and electronic properties of substituents on the indazole ring also impact the N1/N2 regioselectivity. d-nb.info For example, C-7 substituted indazoles with electron-withdrawing groups like nitro or methyl carboxylate show excellent N2 regioselectivity. d-nb.info
Table 2: Regioselectivity in Methoxy-Indazole Synthesis
| Starting Material | Reaction | Catalyst/Reagents | Product(s) | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-azobenzene | C-H Functionalization | (Cp*RhCl2)2, AgSbF6 | Mixture of 2-aryl-2H-indazoles | Low | nih.govacs.org |
| 3-Methoxy-azobenzene | C-H Functionalization | (Cp*RhCl2)2, AgSbF6 | 2-Aryl-2H-indazole | 9:1 for functionalization on the more electron-rich ring | nih.govacs.org |
| Indazole | N-Alkylation | K2CO3, DMF | N1 and N2 alkylated isomers | ~1:1 ratio | dergipark.org.tr |
| C-3 Substituted Indazoles | N-Alkylation | NaH, THF | N1-alkylated indazole | >99% N1 selectivity for certain substituents | d-nb.info |
| C-7 NO2 or CO2Me Substituted Indazoles | N-Alkylation | NaH, THF | N2-alkylated indazole | Excellent N2 selectivity (≥ 96%) | d-nb.info |
Tautomerism in 1H-Indazoles: Implications for Synthesis and Stability
Indazoles exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This phenomenon, known as annular tautomerism, has significant implications for the synthesis, reactivity, stability, and biological properties of indazole derivatives. nih.govbenthamdirect.com
Thermodynamically, the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.govresearchgate.netchemicalbook.com The greater stability of the 1H-form is attributed to its benzenoid character, whereas the 2H-form has a less stable ortho-quinoid structure. nih.gov This stability difference means that in the absence of substitution on the nitrogen atoms, the 1H-tautomer is the predominant form. nih.govresearchgate.net
The tautomeric equilibrium can be influenced by various factors, including the solvent and the nature of substituents on the indazole ring. While the 1H-tautomer is typically more stable, there are instances where the 2H-tautomer can be stabilized. dergipark.org.tr
The presence of tautomers complicates the synthesis of N-substituted indazoles, as reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers. beilstein-journals.org The replacement of the hydrogen on the pyrazole nitrogen with an alkyl or other group "locks" the molecule into a specific tautomeric form, either 1H- or 2H-indazole. dergipark.org.tr Therefore, controlling the regioselectivity of N-substitution is crucial for obtaining a single, desired product.
The different tautomers can exhibit distinct spectroscopic properties. For example, the 1H and 2H tautomers of osmium(IV) complexes with indazole show significant differences in their 1H NMR spectra, particularly in the chemical shift of the H3 proton. nih.gov
Table 3: Stability and Properties of Indazole Tautomers
| Tautomer | Relative Stability | Structural Character | Key Implications | Reference |
|---|---|---|---|---|
| 1H-Indazole | More stable | Benzenoid | Predominant form in unsubstituted indazoles, influences reaction outcomes. | nih.govresearchgate.netnih.gov |
| 2H-Indazole | Less stable | ortho-Quinoid | Can be formed in substitution reactions, leading to isomeric mixtures. | nih.govresearchgate.netnih.gov |
| 3H-Indazole | Very rare | Lacks heteroaromatic character | Not commonly observed or utilized in synthesis. | benthamdirect.comnih.gov |
Iii. Advanced Spectroscopic and Analytical Characterization for 5 Methoxy 3 Methyl 1h Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 5-Methoxy-3-methyl-1H-indazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional experiments that provide initial and crucial structural information.
In the ¹H NMR spectrum of a related compound, 1-(isochroman-1-yl)-3-methyl-1H-indazole, the methyl group protons appear as a singlet at approximately 2.57 ppm. mdpi.com The aromatic protons of the indazole ring system typically resonate in the downfield region, between 6.8 and 7.7 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For 1-(isochroman-1-yl)-3-methyl-1H-indazole, the methyl carbon shows a signal around 12.1 ppm. mdpi.com The carbons of the indazole ring appear in the aromatic region of the spectrum, generally between 110 and 144 ppm. mdpi.com The specific chemical shifts are influenced by the substituents on the ring. For instance, in a 5-methoxy-1H-indazole derivative, the carbon atom attached to the methoxy (B1213986) group (C-5) is observed at a distinct chemical shift due to the electron-donating nature of the methoxy group. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a 3-Methyl-1H-indazole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3-CH₃ | ~2.57 | ~12.1 |
| Aromatic-H | ~6.8 - 7.7 | - |
| Aromatic-C | - | ~110 - 144 |
Data is for the related compound 1-(isochroman-1-yl)-3-methyl-1H-indazole and serves as a representative example. mdpi.com
For more detailed structural analysis, particularly concerning the heterocyclic core and substituted derivatives, Nitrogen (¹⁴N, ¹⁵N) and Fluorine (¹⁹F) NMR spectroscopy are employed.
Nitrogen NMR can be particularly informative for indazoles, as it directly probes the two nitrogen atoms in the pyrazole (B372694) ring. jmchemsci.comhuji.ac.il The chemical shifts of ¹⁴N and ¹⁵N are highly sensitive to the electronic environment and can help to distinguish between different tautomeric forms and regioisomers. jmchemsci.comhuji.ac.il While ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, despite its lower natural abundance and sensitivity, provides sharp signals and is often preferred for detailed structural elucidation. huji.ac.il
¹⁹F NMR is a powerful tool for the characterization of fluorinated derivatives of this compound. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an excellent probe for structural and conformational analysis. Studies on fluorinated 3-methyl-1H-indazoles have demonstrated the utility of ¹⁹F NMR in confirming the position and electronic effects of fluorine substituents on the indazole ring. csic.es
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. NMR spectroscopy is a critical tool for identifying the predominant tautomer in solution and in the solid state. jmchemsci.comresearchgate.net The chemical shifts of the N-H proton, the ring protons, and the ring carbons are all sensitive to the position of the proton on the nitrogen atoms. jmchemsci.com For instance, the ¹³C chemical shifts of the indazole ring carbons can differ significantly between the 1H and 2H tautomers, with the 1H tautomer typically showing a signal between 132-133 ppm and the 2H tautomer appearing between 123-124 ppm. jmchemsci.com
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously determining the tautomeric form. dergipark.org.tr HMBC experiments can show long-range correlations between the N-H proton and specific carbons in the ring, confirming the location of the proton. dergipark.org.tr NOESY experiments can reveal through-space interactions, which can also help to differentiate between tautomers. dergipark.org.tr Studies on various indazole derivatives have successfully used these techniques to elucidate their tautomeric structures. dergipark.org.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the molecular formula of this compound and its derivatives. rsc.orgacs.org HRMS data is often reported with a high degree of precision, typically to four or more decimal places, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.orgacs.org
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar molecules like indazole derivatives. wikipedia.orgnih.gov ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. wikipedia.orgnih.gov This is advantageous for determining the molecular weight of the intact molecule. nih.gov
When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information through the analysis of fragmentation patterns. nih.gov In an MS/MS experiment, the parent ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown derivatives. nih.gov For example, the fragmentation of indazole derivatives in ESI-MS/MS can reveal characteristic losses of small molecules or radicals, providing clues about the substituents and their positions on the indazole ring. scielo.br
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(isochroman-1-yl)-3-methyl-1H-indazole |
| 5-methoxy-1H-indazole |
Vibrational Spectroscopy: Infrared (IR) Analysis
Table 1: Characteristic IR Absorption Frequencies for Related Indazole Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3201 | rsc.org |
| C=O | Stretching | 1663 | rsc.org |
| Aromatic C=C | Stretching | 1452 | rsc.org |
| C-O (Methoxy) | Stretching | 1258 | rsc.org |
| C-H (Aromatic) | Stretching | ~3000-3100 | General |
| C-H (Methyl) | Stretching | ~2850-2960 | General |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Although a specific crystal structure for this compound is not detailed in the search results, numerous studies on related indazole derivatives highlight the power of this technique. For example, the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide was determined to be monoclinic with space group P21/n. nih.gov The analysis revealed a dihedral angle of 50.11 (7)° between the indazole and benzene (B151609) rings and the presence of C—H⋯O and N—H⋯N hydrogen bonds that link the molecules into chains. nih.gov
Similarly, the crystal structure of 3,3-diphenyl-3H-indazole was found to be triclinic with a P-1 space group. beilstein-journals.org The study of fluorinated 3-methyl-1H-indazoles showed that while 3-methyl-1H-indazole forms hydrogen-bonded dimers, its trifluoromethylated counterparts crystallize as helical catemers in a chiral space group. csic.es These examples underscore how X-ray crystallography can reveal subtle structural variations and supramolecular arrangements influenced by different substituents on the indazole core. beilstein-journals.orgcsic.es The determination of crystal structures is essential for understanding structure-activity relationships and for the design of new materials. mdpi.com
Table 2: Crystallographic Data for a Related Indazole Derivative (4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/n | nih.gov |
| a (Å) | 10.1069 (3) | nih.gov |
| b (Å) | 13.6178 (3) | nih.gov |
| c (Å) | 10.8530 (2) | nih.gov |
| β (°) | 90.777 (2) | nih.gov |
| V (ų) | 1493.60 (6) | nih.gov |
| Z | 4 | nih.gov |
Specialized Surface and Compositional Analysis Techniques
Beyond bulk characterization, a range of specialized techniques can be employed to investigate the surface chemistry, morphology, and thermal properties of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of indazole derivatives, XPS has been used to study their adsorption behavior on metal surfaces, particularly in corrosion inhibition studies. acs.orgresearchgate.net For instance, research on 5-Methoxy-indazole (MIA) as a corrosion inhibitor for copper showed that XPS analysis confirmed the formation of a protective film on the copper surface. acs.org This technique can provide valuable information on how this compound interacts with various substrates at the molecular level.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. In studies of indazole derivatives, SEM has been instrumental in visualizing the surface morphology of materials. For example, in corrosion inhibitor research, SEM images have demonstrated that the presence of indazole derivatives leads to the formation of a protective layer on metal surfaces, resulting in a smoother and less corroded appearance. acs.orgbohrium.com This morphological information is crucial for understanding the mechanism of action in various applications.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study the thermal properties of a material, such as melting point, glass transitions, and phase changes. The presence of different crystalline forms (polymorphs) of a compound can be identified by their distinct thermal signatures in a DSC thermogram. googleapis.comresearchgate.net For example, the thermal analysis of some indazole derivatives has revealed dehydration and crystallization events upon heating. google.com Studying the thermal behavior of this compound with DSC would provide critical data on its thermal stability and potential polymorphic forms.
Iv. Structure Activity Relationship Sar and Molecular Design of 5 Methoxy 3 Methyl 1h Indazole Derivatives
General Principles of Indazole Scaffold SAR
The indazole nucleus, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. nih.govnih.govresearchgate.net The versatility of the indazole ring allows for functionalization at various positions, which can significantly modulate the biological properties of the resulting derivatives. nih.gov The two tautomeric forms, 1H-indazole and 2H-indazole, are key to its chemical behavior, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov
The biological activity of indazole derivatives is often attributed to their ability to act as bioisosteres of endogenous molecules, such as nucleotides, by mimicking their hydrogen bonding patterns and spatial arrangements. This allows them to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. rsc.orgnih.gov
Key principles of indazole SAR include:
Substitution Patterns: The nature and position of substituents on both the pyrazole (B372694) and benzene (B151609) rings play a crucial role in determining the compound's affinity and selectivity for a particular biological target. nih.govacs.org
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with target proteins.
π-π Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins.
These general principles form the basis for the rational design of novel indazole-based therapeutic agents.
Positional Effects of the Methoxy (B1213986) and Methyl Substituents in 5-Methoxy-3-methyl-1H-indazole
In this compound, the specific placement of the methoxy and methyl groups significantly influences its physicochemical properties and, consequently, its biological activity.
The methoxy group can also direct electrophilic substitution to the C4 and C7 positions of the indazole ring. This has implications for the synthesis of further derivatives, allowing for targeted modifications to explore the SAR at these positions.
The 3-methyl group can also introduce steric effects that may influence the binding of the molecule to its target protein. These steric interactions can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes that reduce binding affinity.
Impact of Substitutions at Nitrogen Atoms (N1)
The nitrogen atoms of the indazole ring, particularly the N1 position, are common sites for substitution in the design of new derivatives. Alkylation or acylation at the N1 position can significantly alter the compound's properties, including its solubility, metabolic stability, and target-binding affinity. nih.govd-nb.info
The synthesis of N1-substituted indazoles can sometimes be challenging due to the potential for reaction at the N2 position, leading to a mixture of regioisomers. d-nb.inforesearchgate.net However, regioselective methods have been developed to favor the formation of the desired N1-substituted product. d-nb.info
Studies have shown that the nature of the substituent at the N1 position can have a profound effect on biological activity. For example, in a series of indazole arylsulfonamides, meta-substituted benzyl (B1604629) groups at the N1 position were found to be the most potent. acs.org Similarly, in a study of 1H-indazole-3-ethyl carboxylates, various aliphatic or aromatic acyl radicals at the N1 position led to derivatives with anti-arthritic effects. nih.gov
| N1 Substituent | Observed Effect | Reference |
|---|---|---|
| meta-substituted benzyl groups | Most potent in a series of indazole arylsulfonamides. | acs.org |
| Aliphatic or aromatic acyl radicals | Resulted in derivatives with anti-arthritic effects. | nih.gov |
Broader Structure-Activity Landscape of Functionalized 1H-Indazoles
The SAR of the indazole scaffold extends beyond the C3 and C5 positions, with substitutions at other positions on the benzene ring also playing a critical role in modulating biological activity.
Substituents at the C4, C6, and C7 positions can significantly influence the potency and selectivity of indazole derivatives.
C4 Position: Methoxy- or hydroxyl-containing groups at the C4 position have been found to be the more potent indazole C4 substituents in a series of CCR4 antagonists. acs.org The introduction of substituents at the C4 position has also been shown to enhance kinase inhibition and anticancer activity in other studies.
C6 Position: In the same series of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The introduction of a methyl group on the phenyl ring of a 1H-indazole-3-carboxamide derivative at the C6 position led to a remarkable increase in activity. rsc.org
C7 Position: For tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin complexes, electron-withdrawing groups at the C7 position, such as chloro or azido (B1232118) groups, provided more favorable binding interactions. nih.gov Conversely, electron-donating groups at this position reduced potency. nih.gov
| Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| C4 | Methoxy or hydroxyl groups | Increased potency as CCR4 antagonists. | acs.org |
| C4 | Various substituents | Enhanced kinase inhibition and anticancer activity. | |
| C6 | Small groups | Preferred for CCR4 antagonists. | acs.org |
| C6 | Methyl group | Remarkably increased activity of a 1H-indazole-3-carboxamide. | rsc.org |
| C7 | Electron-withdrawing groups (e.g., Cl, N3) | Favorable binding interactions for CDK2/cyclin complex inhibitors. | nih.gov |
| C7 | Electron-donating groups | Reduced potency of CDK2/cyclin complex inhibitors. | nih.gov |
This detailed understanding of the SAR of the indazole scaffold provides a roadmap for the design and synthesis of new derivatives with improved pharmacological profiles.
Electronic and Steric Properties Governing Activity
The biological activity of this compound derivatives is profoundly influenced by the electronic and steric characteristics of their substituents. Research into the structure-activity relationship (SAR) of this scaffold reveals that subtle modifications to the electronic landscape and spatial arrangement of functional groups can lead to significant changes in potency and selectivity for various biological targets, including protein kinases and serotonin (B10506) receptors.
Electronic Effects:
The electronic nature of substituents on the indazole ring and its appended moieties is a critical determinant of biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the indazole core, affecting its ability to form key interactions, such as hydrogen bonds or π-π stacking, with target proteins. tandfonline.com
For instance, in the development of anticancer agents, the presence and position of a methoxy group, an electron-donating group, have been shown to be advantageous. SAR analysis of certain indazole derivatives revealed that compounds featuring a methoxy group, such as at the meta- or para-position of an associated aniline (B41778) ring, displayed superior anticancer activity. longdom.org Specifically, the derivative 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) was identified as having exceptional efficacy against A549 and MCF7 cancer cell lines. researchgate.netresearchgate.net Similarly, in the pursuit of dual EGFR/VEGFR-2 inhibitors, derivatives with electron-donating hydroxyl or methoxy groups on a phenyl ring were found to be more potent. tandfonline.com For example, a derivative with a 4-methoxyphenyl (B3050149) group (compound 7l) was 1.9-fold more potent than one with a 4-cyanophenyl group (compound 7a), which contains an electron-withdrawing nitrile. tandfonline.com
Conversely, the strategic placement of electron-withdrawing groups can also enhance activity, depending on the target. In a series of 1H-indazole derivatives designed as IDO1 inhibitors, the presence of a bromine atom at the C6-position of the indazole ring was a key feature of the most active compound. mdpi.com Halogens, being electron-withdrawing, can also participate in specific interactions like halogen bonding. In silico docking studies of certain indazole-ethanamines suggested that a halogen-bonding interaction with a phenylalanine residue in the 5-HT2A receptor's orthosteric pocket may contribute to high agonist potency. semanticscholar.org
The following table summarizes the effect of electronically different substituents on the anticancer activity of selected indazole derivatives.
| Compound ID | Aryl Substituent (Ar) | Electronic Nature of Substituent | Relative Potency (Antiproliferative) | Source |
| 7a | 4-cyanophenyl | Electron-withdrawing | Least Potent | tandfonline.com |
| 7i | 4-hydroxyphenyl | Electron-donating | 2.4-fold more potent than 7a | tandfonline.com |
| 7l | 4-methoxyphenyl | Electron-donating | 1.9-fold more potent than 7a | tandfonline.com |
| 7g | 3-hydroxy-4-methoxyphenyl | Electron-donating | 2.1-fold more potent than 7a | tandfonline.com |
This table illustrates that for this specific series of 5-ethylsulfonyl-indazole-3-carbohydrazides, electron-donating groups on the aryl moiety generally confer higher antiproliferative activity.
Steric Effects:
The size and spatial arrangement of substituents (steric properties) play a crucial role in how a molecule fits into a biological target's binding site. For indazole derivatives, steric hindrance can either prevent effective binding or, conversely, lock the molecule into a more favorable conformation.
In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6-analogues being preferred. acs.org This suggests that bulky substituents at these positions create steric clashes that impede binding. In contrast, other research on anticancer indazoles found that certain bulky substituents, like butyl or ethyl groups, negatively impacted activity. longdom.org
The position of substitution is as critical as the substituent itself. Studies on the N-alkylation of the indazole scaffold have shown that steric and electronic effects dictate the regioselectivity (N-1 vs. N-2 alkylation). researchgate.net For instance, employing bulky C-3 substituted indazoles, such as those with a tert-butyl group, resulted in very high (>99%) regioselectivity for the N-1 position. researchgate.net This control over the substitution pattern is vital, as the biological activity of N-1 and N-2 isomers can differ significantly. In a series of serotonin receptor agonists, the 1-methyl indazole analog of 5-MeO-DMT was found to be markedly less potent at the 5-HT₂ₐ receptor than its 1H-indazole counterpart, highlighting the steric and electronic impact of this N-alkylation. nih.gov
The table below presents data on the potency of indazole analogs of 5-MeO-DMT at serotonin receptors, illustrating the impact of N-methylation.
| Compound | Description | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Source |
| 5-MeO-DMT | Parent Indole (B1671886) Compound | 22 | 48 | 114 | nih.gov |
| 6a | 1H-Indazole Analog | 483 | 483 | 314 | nih.gov |
| 11 | 1-Methyl Indazole Analog | 3440 | >10000 | >10000 | nih.gov |
This table shows that replacing the indole core of 5-MeO-DMT with a 1H-indazole (6a) reduces potency, and further adding a methyl group at the N-1 position (11) drastically diminishes activity at all 5-HT₂ subtypes tested, underscoring the critical role of steric and electronic factors at this position. nih.gov
V. Biological Activity and Mechanistic Studies of 5 Methoxy 3 Methyl 1h Indazole and Its Derivatives
Research in Antineoplastic and Antiproliferative Activity
Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor effects. nih.gov Numerous studies have focused on synthesizing and evaluating novel indazole-based compounds for their ability to inhibit the growth of various human cancer cell lines. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. researchgate.net Similarly, other synthesized indazole derivatives have shown potent activity against A549, MCF7 (breast), A375 (melanoma), and HT-29 (colon) cancer cell lines. researchgate.net The design of these compounds often involves molecular hybridization strategies to enhance their efficacy against specific cancer cell types, such as chronic myeloid leukemia (K562) and prostate cancer (PC-3). dntb.gov.ua
One study reported on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, where compound 5j, identified as 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, showed exceptional efficacy. researchgate.net Another series of indazole derivatives produced compounds with noteworthy antiproliferative activity against A549 and MCF-7 cell lines, in some cases surpassing the efficacy of existing drugs. longdom.orglongdom.org These findings underscore the therapeutic potential of the indazole core in developing new anticancer agents.
Molecular Target Identification: Kinase Inhibition Pathways
The anticancer activity of indazole derivatives is frequently linked to their ability to inhibit protein kinases. ed.ac.uk Kinases are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of cancer. ed.ac.uk Indazole-based compounds have been successfully developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle assembly checkpoint and a key target in cancer therapy. nih.gov A systematic screening and optimization campaign led to the development of a novel class of TTK inhibitors based on an indazole core. nih.gov This research identified N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides as potent inhibitors. nih.gov The lead compound from this series, CFI-400936, demonstrated a strong inhibitory effect on TTK with an IC50 value of 3.6 nM and showed good activity in cell-based assays. nih.gov A co-complex X-ray crystal structure confirmed the binding of these indazole derivatives to TTK, validating them as a promising class of antimitotic agents. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in angiogenesis and tumor cell proliferation. A series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2. researchgate.net Several of these derivatives emerged as highly efficient, with GI50 values ranging from 25 nM to 42 nM against four cancer cell lines. researchgate.net Specifically, compounds 7j, 7k, and 7o were more potent than the reference drug erlotinib (B232) against breast (MCF-7) cancer cells, with GI50 values of 27, 25, and 30 nM, respectively. researchgate.net The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) moiety, a structure related to the 5-methoxy-indazole core, is considered an important pharmacophoric fragment for potent VEGFR2 inhibitors. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a target for cancer immunotherapy. Research has identified substituted 1H-indazoles as potent inhibitors of IDO1, highlighting another pathway through which these compounds can exert anticancer effects. dntb.gov.ua
| Compound Class | Target(s) | Key Findings | Representative Compounds | GI50/IC50 Values |
| 5-ethylsulfonyl-indazole-3-carbohydrazides | EGFR, VEGFR-2 | Potent dual inhibitors, more effective than erlotinib against MCF-7 cells. researchgate.net | 7j, 7k, 7o | 27 nM, 25 nM, 30 nM (MCF-7) researchgate.net |
| Substituted 1H-Indazoles | IDO1 | Identified as potent inhibitors of the immunosuppressive enzyme IDO1. dntb.gov.ua | N/A | N/A |
Histone deacetylase 6 (HDAC6) is a unique enzyme that deacetylates non-histone proteins like α-tubulin and has emerged as a promising anticancer target. nih.gov Inhibition of HDAC6 can lead to decreased levels of the immunosuppressive molecule PD-L1 in melanoma tumor cells, suggesting a role in enhancing immunotherapy. nih.gov While the primary research highlights benzohydroxamate-based inhibitors, the broad investigation into small molecule inhibitors for cancer therapy often includes diverse heterocyclic scaffolds like indazole to explore and optimize binding to targets such as HDAC6. nih.gov The combination of selective HDAC6 inhibitors with PD-L1 inhibitors has been shown to significantly improve antitumor efficacy compared to monotherapy. nih.gov
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutation is common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Several studies have reported the development of indazole derivatives as potent FLT3 inhibitors. One series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives yielded compound 8r , which strongly inhibited FLT3 and its drug-resistant mutants with nanomolar IC50 values. nih.gov Specifically, 8r showed an IC50 of 41.6 nM against FLT3, 22.8 nM against the FLT3-ITD mutant, and 5.64 nM against the FLT3-TKD mutant. nih.gov Another study developed benzimidazole-indazole based inhibitors, with compound 22f showing potent activity against FLT3 and the FLT3/D835Y mutant, with IC50 values of 0.941 and 0.199 nM, respectively. nih.gov
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). mdpi.com Research into kinase inhibitors has identified compounds capable of inhibiting both FLT3 and Bcr-Abl pathways. escholarship.org For instance, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as a dual inhibitor of both FLT3-ITD and Bcr-Abl pathways, demonstrating the potential of heterocyclic compounds to target multiple oncogenic kinases. escholarship.org
| Compound | Target(s) | IC50 Value | Cell Line/Assay |
| 8r | FLT3 | 41.6 nM | Enzyme Assay nih.gov |
| 8r | FLT3-ITD (W51) | 22.8 nM | Enzyme Assay nih.gov |
| 8r | FLT3-TKD (D835Y) | 5.64 nM | Enzyme Assay nih.gov |
| 22f | FLT3 | 0.941 nM | Enzyme Assay nih.gov |
| 22f | FLT3/D835Y | 0.199 nM | Enzyme Assay nih.gov |
| 4f | Bcr-Abl | 70 nM | Kinase Assay mdpi.com |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Beyond kinase inhibition, indazole derivatives exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis (programmed cell death). The compound YC-1 [3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole] was shown to inhibit the growth of hepatocellular carcinoma cells by inducing G1 phase arrest. ntu.edu.tw This cell cycle arrest was associated with a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitory protein p21CIP1/WAP1. ntu.edu.tw
Induction of apoptosis is a key mechanism for many anticancer agents. Certain indazole derivatives have been shown to activate apoptotic pathways. For example, a series of 3-amino-1H-indazole derivatives was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This was achieved by regulating proteins such as Cyclin B1, BAD, and Bcl-xL and was accompanied by an increase in intracellular reactive oxygen species (ROS) and a change in mitochondrial membrane potential. nih.gov
Further mechanistic studies on indole (B1671886) derivatives, which share structural similarities, revealed that potent compounds could significantly increase the levels of executioner caspases, such as caspase-3 and caspase-8. nih.gov These compounds also induced the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov For instance, compounds 5f and 5g from one study elevated caspase-8 levels 25-fold and 23-fold, respectively, and induced Bax levels 37-fold and 36-fold compared to untreated pancreatic cancer cells. nih.gov This modulation of the Bcl-2 family of proteins and activation of the caspase cascade is a hallmark of the intrinsic mitochondrial pathway of apoptosis. waocp.org
| Compound/Derivative Class | Mechanism | Key Protein/Pathway Changes | Cell Line |
| YC-1 | G1 Cell Cycle Arrest | Upregulation of p21CIP1/WAP1 ntu.edu.tw | HA22T (Hepatocellular Carcinoma) ntu.edu.tw |
| 3-amino-1H-indazole derivatives | G2/M Cell Cycle Arrest, Apoptosis | Regulation of Cyclin B1, BAD, Bcl-xL; Increased ROS nih.gov | HGC-27 (Gastric Cancer) nih.gov |
| Indole-2-carboxamides (e.g., 5f, 5g) | Apoptosis Induction | Increased Caspase-3 & Caspase-8; Increased Bax; Decreased Bcl-2 nih.gov | Panc-1 (Pancreatic Cancer) nih.gov |
Investigations in Specific Cancer Cell Lines (e.g., A549, MCF7)
Derivatives of the indazole scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines, including the lung carcinoma cell line A549 and the breast cancer cell line MCF-7.
Novel indazole analogues of curcumin (B1669340) have been synthesized and tested for their in vitro cytotoxicity. japsonline.com In one study, these compounds demonstrated low to medium cytotoxic activity against MCF-7 cells, with IC50 values ranging from 45.97 to 86.24 µM. japsonline.com The number and position of methoxy (B1213986) groups on the indazole derivatives were found to influence their cytotoxic potency. japsonline.com For instance, compounds with three or four methoxy groups exhibited higher cytotoxicity against certain cell lines compared to those with fewer than three. japsonline.com
In studies involving the A549 human lung cancer cell line, various pyrazole (B372694) and benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have shown cytotoxic activity. For example, certain novel pyrazole derivatives were found to have EC50 values of 220.20 µM and 613.22 µM against A549 cells. mdpi.com Similarly, a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles displayed significant cytotoxicity, with the 5-methyl analogue being the most potent in the A549 cell line, exhibiting a GI50 of 0.9 µM. researchgate.net Furthermore, a novel benzimidazole derivative, se-182, showed high cytotoxic activity against A549 cells with an IC50 value of 15.80 µM. jksus.org
The following table summarizes the cytotoxic activity of some indazole and related heterocyclic derivatives against A549 and MCF-7 cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value |
| Indazole analogues of curcumin | MCF-7 | IC50 | 45.97 - 86.24 µM |
| Pyrazole derivative 2 | A549 | EC50 | 220.20 µM |
| 5-methyl-2-(p-methoxyphenyl)-1H-benzimidazole | A549 | GI50 | 0.9 µM |
| Benzimidazole derivative (se-182) | A549 | IC50 | 15.80 µM |
| Benzimidazole derivative (se-182) | MCF-7 | IC50 | 32.73 µM |
Anti-inflammatory Research
Indazole derivatives have been investigated for their potential to combat inflammation through various mechanisms, including the inhibition of key inflammatory enzymes.
Inhibition of Inflammatory Mediators (e.g., Lipoxygenase, COX-2)
Research has demonstrated that certain indazole derivatives can effectively inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes crucial to the inflammatory cascade. A series of 1,5-disubstituted indazol-3-ols were synthesized, and among them, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov This compound demonstrated strong inhibition of the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid. nih.gov In another study, a series of indazole carboxamides conjugated with N-substituted pyrroles were evaluated as soybean lipoxygenase inhibitors, with one derivative showing an IC50 value of 22 µM. nih.gov
The selective inhibition of COX-2 is a key target for anti-inflammatory drug development to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Studies on pyrazolone (B3327878) derivatives have identified compounds with pronounced selective COX-2 inhibition. researchgate.net Similarly, certain 2-(trimethoxyphenyl)-thiazole derivatives have been shown to be good inhibitors of both COX isoforms, with some exhibiting COX-2 selectivity similar to the established drug meloxicam. nih.gov A series of diaryl imidazole (B134444) derivatives were also designed as selective COX-2 inhibitors, with a 4-methoxyphenyl-imidazole derivative being the most potent, showing an IC50 of 0.060 µM and high selectivity towards the COX-2 enzyme. ekb.eg
The table below presents the inhibitory activities of some indazole and related derivatives against inflammatory mediators.
| Compound Class | Target Enzyme | Activity Metric | Value |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | IC50 | 44 nM |
| N-substituted pyrrole-indazole carboxamide | Soybean Lipoxygenase | IC50 | 22 µM |
| 4-methoxyphenyl-imidazole derivative | COX-2 | IC50 | 0.060 µM |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | IC50 | 5.84 µM |
Modulation of Inflammatory Pathways
The anti-inflammatory effects of compounds structurally related to 5-Methoxy-3-methyl-1H-indazole can also be attributed to their ability to modulate key inflammatory signaling pathways. For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, a compound with a similar substitution pattern, has been shown to possess potential anti-inflammatory activity by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. researchgate.net This effect is mediated through the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation. researchgate.net
Antimicrobial Efficacy Investigations
The indazole core is a feature in various compounds explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Antibacterial Activity and Bacterial Enzyme Targets (e.g., DNA Gyrase)
The antibacterial potential of indazole and its isosteres, such as pyrazoles, has been linked to the inhibition of essential bacterial enzymes, including DNA gyrase. This enzyme is a crucial target for the development of new antibacterial agents. nih.gov A study on novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed that these compounds exhibited good activity against Gram-positive bacteria. nih.gov The nature of substituents on the benzene (B151609) ring was found to influence the inhibitory activity, with electron-donating groups like methyl or methoxy generally showing more potent activity than electron-withdrawing groups. nih.gov For example, one of the synthesized compounds with potent antibacterial activity also strongly inhibited S. aureus DNA gyrase with an IC50 of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. nih.gov
The following table details the DNA gyrase inhibitory activity of a representative pyrazole derivative.
| Compound | Target Enzyme | Bacterial Strain | IC50 |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | DNA Gyrase | S. aureus | 0.15 µg/mL |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | DNA Gyrase | B. subtilis | 0.25 µg/mL |
Antifungal Activity
Derivatives of pyrazole, a core structure related to indazole, have also been investigated for their antifungal properties. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities against various plant pathogenic fungi. arabjchem.org For instance, one of the most active compounds exhibited EC50 values of 13.1 mg/L against G. zeae, 14.4 mg/L against B. dothidea, 13.3 mg/L against F. prolifeatum, and 21.4 mg/L against F. oxysporum. arabjchem.org The substituents on the pyrazole ring were found to be critical for the antifungal activity, with ortho-substituted phenyls at the 1-position of the pyrazole leading to good activity. arabjchem.org
Antiprotozoal Activity (e.g., against Leishmania infantum)
Derivatives of the indazole nucleus have been investigated for their potential in treating leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govnih.gov Studies have focused on synthetic derivatives, particularly those with a nitro group, to evaluate their efficacy against different Leishmania species. nih.govnih.gov
In one study, a series of twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis. nih.govresearchgate.net Several compounds demonstrated significant activity against the promastigote stage of the parasite, with eight compounds showing a 50% inhibitory concentration (IC50) of less than 1 µM. nih.gov Four of these were as active as the reference drug Amphotericin B against intracellular amastigotes. nih.gov The most potent compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC50 of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov Structure-activity relationship (SAR) analysis revealed that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were crucial for the improved selectivity profile. nih.gov
Further research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. nih.govmdpi.com Two compounds, NV6 and NV8, were active against both the promastigote and amastigote life stages of all three species. nih.gov In vivo studies in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis showed that the indazole derivative NV6 demonstrated leishmanicidal activity comparable to Amphotericin B, significantly reducing lesion development and parasite load. mdpi.comresearchgate.net
Anti-HIV Activity
The indazole core has been identified as a valuable scaffold for the development of agents with anti-HIV activity. nih.govresearchgate.net Researchers have designed and synthesized various indazole derivatives, exploring their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were developed using a molecular hybridization strategy. nih.gov These compounds were evaluated for their anti-HIV activities in MT-4 cells, showing moderate to excellent potency against wild-type (WT) HIV-1, with 50% effective concentration (EC50) values ranging from 0.0064 µM to 1.5 µM. nih.gov The most active compound, designated 5q, had an EC50 of 6.4 nM against WT HIV-1. nih.gov It also retained potent activity against several drug-resistant mutant strains, including K103N (EC50 = 0.077 µM), Y181C (EC50 = 0.11 µM), and E138K (EC50 = 0.057 µM). nih.gov
In a separate computational study, novel indazole-2-pyrone hybrids were analyzed for their antiviral potential against HIV-1. doi.org Docking studies predicted binding affinities for these hybrid molecules, with compound 6a showing a calculated affinity of -4.8 kcal/mol with the HIV-1 receptor. doi.org
Antitubercular Potential
Indazole-based compounds have emerged as a promising class of inhibitors against Mycobacterium tuberculosis. nih.gov Research has targeted key bacterial enzymes and pathways to develop novel antitubercular agents. nih.govpnrjournal.com
One study focused on developing inhibitors for glutamate (B1630785) racemase, a key enzyme in mycobacterial cell wall synthesis. nih.gov Through lead derivatization of an indazole scaffold, two compounds, 11 and 22, were identified as potent inhibitors with IC50 values of 6.32 µM and 6.11 µM, respectively. nih.gov These compounds were also shown to inhibit both replicating and non-replicating bacteria. nih.gov
Another investigation reported the synthesis and antimycobacterial evaluation of new indole- and indazole-based aroylhydrazones against M. tuberculosis H37Rv. researchgate.net Two indazole derivatives, 3a and 3e, demonstrated excellent activity with minimum inhibitory concentrations (MIC) of 0.4412 µM and 0.3969 µM, respectively. researchgate.net Molecular docking studies suggested these compounds might act by inhibiting the enoyl-ACP reductase (InhA). researchgate.net Additionally, a series of indazole derivatives prepared from cyclohexenones were also screened for their antitubercular activity. researchgate.net
Research in Metabolic Disorders: Anti-diabetic Applications
Indazole derivatives have been a focal point in the search for new treatments for type 2 diabetes mellitus, with research targeting key proteins involved in glucose homeostasis. researchgate.netnih.govnih.gov
Glucagon (B607659) Receptor Antagonism
Antagonism of the glucagon receptor (GCGR) is a recognized strategy for managing hyperglycemia in type 2 diabetes. researchgate.netnih.gov Several series of indazole-based compounds have been developed as potent glucagon receptor antagonists (GRAs). researchgate.netnih.gov Inspired by earlier pyrazole-based GRAs like MK-0893, researchers designed novel indazole and indole-based antagonists. researchgate.netx-mol.com Structure-activity relationship studies focused on substitutions at the C3 and C6 positions of the indazole ring. researchgate.net One such potent GRA, compound 16d, was found to be orally active in a glucagon challenge model in humanized GCGR mice. researchgate.net
Another research effort led to the discovery of indazole-based β-alanine derivatives as potent GCGR antagonists. nih.gov Optimization of this series resulted in compounds with excellent pharmacokinetic properties in preclinical species. nih.gov For example, compound 13K was shown to significantly inhibit the glucagon-mediated increase in blood glucose in a dog glucagon challenge test. nih.gov
Glucokinase Activation
Glucokinase (GK) activators represent another therapeutic approach for type 2 diabetes. nih.govresearchgate.net A series of novel indazole and pyrazolopyridine-based activators have been identified and optimized. nih.govscilit.com This work led to the identification of compound 42 (4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide) as a potent activator with favorable preclinical pharmacokinetics and in vivo efficacy. nih.gov
Furthermore, a class of 1,4-disubstituted indazole derivatives was discovered to be potent allosteric glucokinase activators. nih.govsunyempire.edu Through a structure-based design approach, compound 159 was identified, which combined potent GK activation with a good in vitro drug metabolism and pharmacokinetics (DMPK) profile and demonstrated efficacy in a rodent model of type 2 diabetes. nih.gov
Neurobiological and Neurological Research Applications
The structural similarity of the indazole ring to the indole nucleus found in neurotransmitters like serotonin (B10506) has prompted its use in neurobiological research. nih.govacs.org Specifically, indazole has been used as a bioisostere for the indole core of tryptamines to investigate serotonin receptor pharmacology. nih.govacs.org
Researchers have synthesized and characterized a set of substituted indazole-ethanamines and indazole-tetrahydropyridines as potent serotonin receptor subtype 2 (5-HT2) agonists. nih.govsemanticscholar.orgnih.govacs.org The direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), compound 6a, was found to be a moderately potent agonist at the 5-HT2A receptor (EC50 = 203 nM) and the 5-HT2C receptor (EC50 = 532 nM). nih.govacs.org Another study reported an EC50 of 483 nM for this compound at the 5-HT2B receptor. nih.govsemanticscholar.org
Further optimization of this series led to the development of highly potent analogs. nih.gov For instance, the 5-bromo substituted tetrahydropyridine-indazole analog, VU6067416 (19d), was a potent agonist across all 5-HT2 subtypes, with particularly high potency at the 5-HT2A receptor. nih.gov In silico docking studies suggested the high potency of this analog may result from a halogen-bonding interaction within the 5-HT2A orthosteric pocket. nih.govnih.gov This line of research highlights the utility of the indazole scaffold in developing tool compounds for studying the neurobiology of the serotonergic system. nih.govresearchgate.net
G Protein-Coupled Receptor (GPCR) Modulation
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The indazole nucleus is a recognized scaffold in medicinal chemistry for designing ligands that interact with various GPCRs, including dopamine (B1211576) and serotonin receptors.
Dopamine Receptor Subtype Affinity (D1, D2, D3)
While various complex indazole-containing compounds have been synthesized and evaluated for their affinity towards dopamine receptors, specific binding data for this compound and its simple derivatives at D1, D2, and D3 receptor subtypes are not extensively detailed in the current scientific literature. Broader studies on multi-target ligands have explored more complex indazole derivatives, such as those incorporating a piperazine (B1678402) scaffold, which have demonstrated affinity for the D2 receptor. However, these compounds represent a different structural class and their affinity cannot be directly extrapolated to this compound.
Serotonin Receptor Subtype Affinity (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)
The investigation of indazole analogs as bioisosteres for indoles has led to the exploration of their effects on serotonin receptors. A key derivative, the direct 1H-indazole analog of 5-MeO-DMT, N,N-dimethyl-2-(5-methoxy-1H-indazol-3-yl)ethan-1-amine, has been synthesized and pharmacologically profiled. This compound demonstrated functional activity across several serotonin receptor subtypes.
In functional calcium mobilization assays, this derivative showed activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound was found to have low micromolar activity for the 5-HT2A receptor, with comparatively higher potency at the 5-HT2B and 5-HT2C subtypes. Notably, its potency was less than that of its parent indole compound, 5-MeO-DMT, across all tested 5-HT2 subtypes. Specific affinity data for the 5-HT1A receptor for this particular derivative is not prominently available.
Table 1: Functional Potency (EC₅₀) of N,N-dimethyl-2-(5-methoxy-1H-indazol-3-yl)ethan-1-amine at Serotonin 5-HT₂ Subtypes
| Receptor Subtype | EC₅₀ (nM) |
|---|---|
| 5-HT₂A | 1180 |
| 5-HT₂B | 483 |
| 5-HT₂C | 664 |
Neuroprotective Effects and Neuronal Integrity
The potential for indazole derivatives to confer neuroprotective effects has been an area of interest in the context of neurodegenerative diseases like Alzheimer's disease. Some studies have indicated that certain indazole derivatives may exhibit neuroprotective and anti-inflammatory effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma cell lines. researchgate.net These protective activities are often associated with the antioxidant properties of the compounds. researchgate.net However, specific research detailing the neuroprotective capacity and effects on neuronal integrity of this compound is limited.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. Selective inhibition of BChE is considered a viable therapeutic approach. researchgate.net Research into a series of 17 synthesized indazole derivatives identified a compound, designated as 4q, which demonstrated potent and selective inhibitory activity against BChE. researchgate.netmonash.edu Molecular docking simulations suggest that its binding is facilitated by hydrophobic and polar interactions within the enzyme's active site. researchgate.netmonash.edu This highlights the potential of the indazole scaffold in designing selective BChE inhibitors, although data specific to this compound is not available. researchgate.netmonash.edu
Other Investigated Biological Activities
The versatile structure of the indazole ring has prompted its investigation in a variety of pharmacological contexts. nih.govnih.gov
Antiarrhythmic Properties
The indazole nucleus is found in a number of synthetic compounds that have been investigated for a wide range of pharmacological properties, including cardiovascular effects such as antiarrhythmic and antihypertensive activities. nih.govnih.govresearchgate.net Review articles have noted that the indazole class of compounds possesses potential antiarrhythmic properties, making it a structural motif of interest in the design of novel cardiovascular drugs. nih.govnih.gov However, specific studies detailing the antiarrhythmic activity and mechanism of action for this compound or its direct derivatives are not extensively documented in the available literature.
Corrosion Inhibition Studies
While specific research on this compound as a corrosion inhibitor is not extensively documented, studies on closely related indazole derivatives have established their significant potential in protecting various metals from corrosion in acidic environments. The indazole scaffold is recognized for its efficacy in forming a protective barrier on metal surfaces.
Research into 5-Methoxy-indazole (MIA), a structurally similar compound, has demonstrated its effectiveness as a corrosion inhibitor for copper in H2SO4 (sulfuric acid). acs.orgnih.gov This derivative exhibits excellent corrosion inhibition performance, achieving an efficiency of up to 91.04%. acs.orgnih.gov The mechanism of protection involves the formation of a protective film on the copper surface, which effectively isolates the metal from the corrosive medium. acs.orgnih.gov The adsorption behavior of 5-Methoxy-indazole on the metal surface conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer. acs.orgnih.gov This adsorption is understood to be a combination of both chemical and physical adsorption processes. acs.orgnih.gov
Expanding the scope to other indazole derivatives further supports the anti-corrosive properties of this chemical family. For instance, compounds like 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole have been shown to be effective inhibitors for C38 steel in 1 M HCl (hydrochloric acid), reaching maximum inhibition efficiencies of 94.73% and 96.49%, respectively, at a concentration of 10⁻³ M. researchgate.netcarta-evidence.org Similarly, a novel indazole derivative, 13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione, achieved an impressive efficiency of 90% in protecting brass from corrosion in acidic environments. research-nexus.net
The collective findings from these studies indicate that indazole derivatives function by adsorbing onto the metal surface, creating a protective layer that impedes the corrosive process. acs.orgresearch-nexus.net Quantum chemical calculations and molecular dynamics simulations have further elucidated this mechanism, confirming that indazole molecules adsorb strongly onto metal surfaces. nih.gov
| Indazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 | acs.orgnih.gov |
| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 | researchgate.netcarta-evidence.org |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73 | researchgate.netcarta-evidence.org |
| 13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione | Brass | HCl | 90 | research-nexus.net |
| 5-aminoindazole (B92378) (AIA) | Copper | 3.0% NaCl | High | nih.gov |
Antioxidant Activity
Direct studies evaluating the antioxidant activity of this compound are limited in the current scientific literature. However, research on the broader class of indazole derivatives indicates that this scaffold can contribute to antioxidant effects through free radical scavenging mechanisms.
An investigation into the antioxidant properties of indazole and its substituted derivatives, such as 5-aminoindazole and 6-nitroindazole (B21905), was conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The results showed that these compounds inhibited DPPH free radicals in a concentration-dependent manner. nih.gov Among the tested compounds, 6-nitroindazole demonstrated the highest activity, with a maximum inhibition of 72.60% at a concentration of 200µg/ml. nih.gov The study also corroborated the free radical scavenging activity by observing the ability of the tested indazoles to scavenge nitric oxide. nih.gov
Further research on substituted tetrahydroindazole (B12648868) derivatives has also explored their antioxidant potential using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govsemanticscholar.org In these studies, compounds with specific substitutions, such as a 4-fluorophenyl group at the 2-position and a methyl group at the 3-position (2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole), exhibited notable antioxidant activity. nih.govsemanticscholar.org These findings suggest that the presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the indazole structure can confer good antioxidant properties. nih.gov
| Indazole Derivative | Assay | Result | Reference |
|---|---|---|---|
| Indazole | DPPH Scavenging | 57.21% inhibition at 200µg/ml | nih.gov |
| 5-aminoindazole | DPPH Scavenging | 51.21% inhibition at 200µg/ml | nih.gov |
| 6-nitroindazole | DPPH Scavenging | 72.60% inhibition at 200µg/ml | nih.gov |
| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | DPPH & ABTS Scavenging | Showed moderate to high activity | nih.govsemanticscholar.org |
| 3-methyl-4,5,6,7-tetrahydro-1H-indazole | ABTS Scavenging | Active in assay | nih.govsemanticscholar.org |
Vi. Computational and Theoretical Studies in 5 Methoxy 3 Methyl 1h Indazole Research
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methoxy-3-methyl-1H-indazole and its analogs, docking studies are pivotal for understanding how these compounds interact with protein targets at a molecular level.
Molecular docking simulations are employed to predict how indazole derivatives fit into the binding site of a target protein. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the protein. For instance, in studies involving indazole derivatives as inhibitors of enzymes like Glycogen Synthase Kinase-3 beta (GSK-3β), docking is used to determine the most energetically favorable conformation of the ligand within the enzyme's active site. researchgate.net The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a lower binding energy generally corresponds to a more stable interaction. nih.govjbcpm.com
For a series of novel indazole derivatives, docking studies against the discoidin domain receptor 1 (DDR1) kinase have been performed to predict their binding affinities. nih.gov Similarly, research on indazole analogs targeting Hypoxia-inducible factor-1α (HIF-1α) has utilized molecular docking to assess binding efficiency. nih.gov These studies provide a structural framework that helps in designing new inhibitors with improved potency. nih.gov
| Indazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 5-substituted-1H-indazole | GSK-3β (PDB ID: 1Q4L) | Not explicitly stated, but used to validate QSAR models | researchgate.net |
| Indazole derivatives | HIF-1α | Not explicitly stated, but described as "good binding efficiency" | nih.gov |
| Substituted 4,5,6,7-tetrahydro-1H-indazole | DNA gyrase (PDB ID: 1KZN) | Not explicitly stated, but described as "excellent bonding mode" | jmchemsci.com |
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For 5-substituted indazole derivatives targeting GSK-3β, docking studies have identified key interactions with residues such as Val135, Gln185, Arg141, and Asp200. researchgate.net These interactions are essential for the stable binding of the inhibitor and are a primary focus for optimizing lead compounds. Understanding these key residues allows researchers to modify the chemical structure of the indazole compound to enhance its binding affinity and selectivity.
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| GSK-3β | Val135, Gln185, Arg141, Asp200 | Hydrogen bonding, etc. | researchgate.net |
| Human Casein Kinase Alpha | Not specified | π-π interactions, π–cation interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models can be developed in two (2D) or three dimensions (3D). 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP, and topological indices. 3D-QSAR, on the other hand, uses 3D structural information, such as steric and electrostatic fields, to build a predictive model.
Studies on 5-substituted indazole derivatives as GSK-3β inhibitors have successfully developed both 2D and 3D-QSAR models. researchgate.net Similarly, 3D-QSAR studies have been performed on indazole derivatives to understand their inhibitory potency against HIF-1α. nih.gov These models are validated statistically to ensure their predictive power for new, unsynthesized compounds. nih.gov
The primary goal of QSAR modeling is to identify the key structural features of a molecule that govern its biological activity. For indazole derivatives, QSAR studies have revealed that descriptors related to electrostatic potential and hydrophobicity are important for their inhibitory activity against GSK-3β. researchgate.net In 3D-QSAR studies on HIF-1α inhibitors, steric and electrostatic maps provide a visual representation of where bulky or charged groups are favored or disfavored on the indazole scaffold to enhance activity. nih.gov This information is invaluable for guiding the rational design of more potent analogs. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into its stability and flexibility.
MD simulations have been used to analyze the stability of the most potent indazole derivatives within the active site of the HIF-1α protein. nih.gov These simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand, MD simulations can validate the stability of the ligand's conformation in the binding pocket, ensuring that the key interactions identified in docking are maintained over time. nih.gov This provides a higher level of confidence in the proposed binding mode and the importance of the identified key residues.
Advanced Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. These methods are used to model the geometric and electronic properties of indazole derivatives with high accuracy, providing a theoretical foundation for their observed chemical and physical characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of molecules like this compound. By approximating the electron density of a molecule, DFT methods can accurately calculate a variety of properties that are crucial for understanding its stability, reactivity, and potential biological activity. researchgate.net
Commonly used functionals, such as B3LYP, paired with basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry and determine key electronic descriptors. researchgate.net These calculations yield valuable data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. dntb.gov.ua
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. dntb.gov.ua These maps are invaluable for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with biological targets such as enzymes and receptors. For indazole derivatives, MEP maps can highlight the reactive potential of the nitrogen atoms and the influence of substituents like the methoxy (B1213986) group on the aromatic system.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. These parameters, including ionization potential, electron affinity, chemical hardness, and electrophilicity, are essential for predicting the reactivity of this compound in various chemical environments. researchgate.net For instance, Fukui indices and partial atomic charges calculated through Natural Bond Orbital (NBO) analysis can offer deep insights into regioselectivity in reactions such as alkylation, supporting mechanistic studies. beilstein-journals.org
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | EA | The energy released when an electron is added to the molecule. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |
Ab initio (from first principles) quantum chemistry methods provide a highly accurate, though computationally intensive, approach to studying molecular systems. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from quantum mechanical principles without empirical parameters.
Methods such as Møller–Plesset perturbation theory (e.g., MP2) are used for high-level geometry optimization and energy calculations. rsc.org For indazole derivatives, these calculations can provide a more accurate molecular structure compared to what is derived from experimental techniques alone. rsc.org These refined structures are crucial for the subsequent accurate calculation of other properties, including spectroscopic data and electrostatic potentials. While computationally demanding, ab initio methods are valuable for benchmarking results from faster methods like DFT and for cases where high accuracy is paramount.
Computational methods are frequently used to predict spectroscopic properties, which is vital for the structural elucidation and characterization of newly synthesized compounds like this compound. The Gauge-Including Atomic Orbital (GIAO) method is a particularly prominent technique used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov
By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. mdpi.comdntb.gov.ua Typically, calculations are performed at a level of theory such as B3LYP with a robust basis set (e.g., 6-311++G(d,p)). nih.gov The calculated absolute shieldings are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
This predictive power is instrumental in assigning ambiguous signals in experimental spectra and confirming the regiochemistry of substitution on the indazole ring. nih.gov The correlation between theoretical and experimental NMR data provides a high degree of confidence in the structural assignment of complex indazole derivatives. mdpi.com
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C3 | 142.5 | 143.1 | -0.6 |
| C3a | 121.8 | 122.5 | -0.7 |
| C4 | 120.9 | 121.3 | -0.4 |
| C5 | 126.7 | 127.0 | -0.3 |
| C6 | 121.2 | 121.8 | -0.6 |
| C7 | 110.1 | 110.5 | -0.4 |
| C7a | 140.3 | 140.9 | -0.6 |
In Silico ADMET Profiling for Pharmacokinetic Prediction
Beyond understanding a molecule's intrinsic chemical properties, computational methods are critical for predicting its behavior within a biological system. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery, allowing researchers to evaluate the pharmacokinetic potential of compounds like this compound before committing to costly and time-consuming experimental studies. iaps.org.in
Various computational models and software platforms (e.g., SwissADME, ADMETLab) are used to predict a suite of pharmacokinetic parameters based on the molecule's structure. iaps.org.innih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties (molecular weight, lipophilicity, hydrogen bond donors/acceptors) associated with good oral bioavailability. scielo.br
ADMET profiling for a candidate molecule like this compound would typically involve the calculation of parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.govnih.gov Predicting potential inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) is particularly important to foresee potential drug-drug interactions. nih.gov These computational assessments help prioritize compounds with favorable drug-like properties and flag those with potential pharmacokinetic liabilities, streamlining the path from discovery to development. alliedacademies.org
| Category | Parameter | Significance in Pharmacokinetics |
|---|---|---|
| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent absorption and diffusion. |
| LogP (Lipophilicity) | Affects solubility, permeability across membranes, and plasma protein binding. | |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability and transport properties. | |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Indicates potential for central nervous system activity or side effects. | |
| Metabolism | CYP450 Isoform Inhibition (e.g., 2D6, 3A4) | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Drug-Likeness | Lipinski's Rule of Five Violations | Assesses the likelihood of oral bioavailability. |
Vii. Preclinical and in Vitro Investigation Methodologies for 5 Methoxy 3 Methyl 1h Indazole Derivatives
In Vitro Cellular Assays
In vitro assays serve as the primary screening platform to determine the biological effects of 5-methoxy-3-methyl-1H-indazole derivatives on cellular functions. These assays are crucial for assessing cytotoxicity, enzyme inhibition, receptor interaction, neuroprotective potential, and antimicrobial activity.
A primary area of investigation for indazole derivatives is their potential as anticancer agents. Cytotoxicity and anti-proliferative activities are commonly evaluated using colorimetric assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a frequently employed method. nih.gov This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.
In these studies, various human cancer cell lines are treated with a range of concentrations of the indazole derivatives for a specified period, typically 48 to 72 hours. nih.govmdpi.com The concentration at which the compound inhibits 50% of cell growth, known as the IC50 value, is then calculated. These assays have been used to test indazole derivatives against a panel of cancer cell lines, including those for lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), hepatoma (HepG-2), breast (MCF-7), colon (HCT-116, HT-29), cervical (HeLa), and skin (A375) cancers. nih.govresearchgate.net To assess selectivity, the cytotoxicity is often also tested against normal cell lines, such as human embryonic kidney cells (HEK-293). nih.gov
Table 1: Examples of Cytotoxicity of Indazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay | Key Findings (IC50 values) |
| 1H-indazole-3-amine derivatives | K562 (Leukemia) | MTT | One compound showed an IC50 of 5.15 µM against K562 cells and 33.2 µM against normal HEK-293 cells, indicating selectivity. nih.gov |
| 3-aryl-1H-indazoles | HCT-116 (Colon) | MTT | N-methylated derivatives were found to be more potent than their non-methylated counterparts. mdpi.com |
| Indazole-curcumin analogs | WiDr (Colorectal) | MTT | A derivative with multiple methoxy (B1213986) groups showed the highest activity against WiDr cells with an IC50 of 27.20 µM. japsonline.com |
| 2,3-diphenyl-2H-indazole hybrids | HeLa (Cervical) | MTT | One hybrid compound demonstrated potent activity with an IC50 of 0.16 µM. mdpi.com |
This table is for illustrative purposes and represents findings for the broader class of indazole derivatives.
The indazole scaffold is a key component in many kinase inhibitors, and its derivatives are frequently screened for their ability to inhibit the activity of various enzymes, particularly protein kinases, which are crucial in cell signaling and growth. nih.gov Overactivity of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK) is implicated in cancer. nih.govnih.gov
Enzyme inhibition assays are performed to quantify the potency of these compounds. A common method is the radioactive kinase assay, which measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate peptide by the kinase. benthamdirect.com A reduction in radioactivity in the presence of the test compound indicates inhibition. The results are typically expressed as an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov These assays have been instrumental in identifying potent indazole-based inhibitors of kinases such as VEGFR-2, FGFR1, ALK, and Extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.govbenthamdirect.com
Table 2: Indazole Derivatives as Enzyme Inhibitors
| Target Enzyme | Assay Type | Key Findings (IC50 values) |
| VEGFR-2 | Kinase Inhibition Assay | A potent derivative inhibited VEGFR-2 with an IC50 of 1.24 nM. nih.gov |
| FGFR1 | P32 Radioactive Kinase Assay | The most active compound inhibited FGFR1 with an IC50 value of 100 nM. benthamdirect.com |
| ALK | Enzyme Inhibition Assay | Entrectinib, an indazole derivative, showed high activity against ALK with an IC50 of 12 nM. nih.gov |
| ERK1/2 | Enzymatic Assay | Advanced compounds showed IC50 values ranging from 9.3 to 25.8 nM. nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibitor Screening Assay | Indazole derivatives showed concentration-dependent inhibition of COX-2. researchgate.net |
This table is for illustrative purposes and represents findings for the broader class of indazole derivatives.
Derivatives of the indazole scaffold are also investigated for their ability to interact with G-protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for neurological and psychiatric disorders. nih.gov
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These competitive assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity. nih.gov
Functional assays assess the cellular response following receptor binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like the serotonin 5-HT2A receptor, activation typically leads to the mobilization of intracellular calcium. innoprot.com Therefore, functional assays often measure changes in cytosolic calcium concentration using fluorescent indicators. innoprot.com Another common method is to measure the production of second messengers, such as inositol (B14025) phosphates (IP), which are part of the downstream signaling cascade. nih.govcreative-biolabs.com
The neuroprotective potential of indazole derivatives is evaluated using cultured neuronal cell models. These studies aim to determine if the compounds can protect neurons from various insults that lead to cell death, which is a hallmark of neurodegenerative diseases. A common model involves inducing apoptosis (programmed cell death) in primary cortical neurons or neuronal-like cell lines (e.g., PC12) using neurotoxins. nih.govmdpi.com
One such toxin is C2 ceramide, a lipid molecule whose accumulation is associated with neurodegeneration. nih.gov In these experiments, cultured neurons are pre-treated with the indazole derivative and then exposed to the neurotoxin. The neuroprotective effect is quantified by measuring cell viability, often using the MTT assay, and assessing markers of apoptosis. nih.govmdpi.com The results from these studies can indicate whether furopyrazole derivatives of benzylindazole analogs, for example, can serve as neuroprotectants. nih.gov
The evaluation of indazole derivatives for antimicrobial properties involves standardized susceptibility testing methods to determine their effectiveness against various bacteria and fungi. researchgate.net The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. apec.org
Commonly used methods include:
Broth Dilution: This is a quantitative technique performed in multi-well plates (microdilution) or tubes (macrodilution). Serial dilutions of the indazole compound are prepared in a liquid growth medium, and each well or tube is inoculated with a standardized suspension of the microorganism. After incubation, the MIC is identified as the lowest concentration in which no turbidity (growth) is observed. nih.gov
Agar (B569324) Dilution: In this method, varying concentrations of the compound are incorporated directly into molten agar before it solidifies. The surface of the agar plates is then inoculated with different microbial strains. The MIC is the lowest concentration of the compound that inhibits colony formation on the plate. nih.gov
Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific amount of the test compound onto an agar plate that has been uniformly swabbed with a microbial culture. As the compound diffuses into the agar, it creates a concentration gradient. If the microbe is susceptible, a clear circular zone of growth inhibition will form around the disk. The diameter of this zone is measured to determine the degree of susceptibility. apec.orgwoah.org
In Vivo Preclinical Models and Pharmacological Evaluation
Following promising in vitro results, indazole derivatives are advanced to in vivo preclinical models to assess their pharmacological effects, efficacy, and pharmacokinetic profiles in a whole-organism context. The choice of animal model depends on the therapeutic area being investigated.
Oncology Models: To evaluate anticancer activity, human tumor xenograft models are often used. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the indazole derivative, and the effect on tumor growth, size, and metastasis is monitored over time. rsc.org For studying anti-angiogenic properties, the zebrafish subintestinal vessel model provides a rapid in vivo system to observe the inhibition of blood vessel formation. nih.gov
Inflammation Models: The anti-inflammatory activity of indazole derivatives can be assessed using models like the carrageenan-induced paw edema model in rats. In this acute inflammation model, an inflammatory agent (carrageenan) is injected into the rat's paw, causing swelling. The reduction in paw volume or diameter after administration of the test compound indicates an anti-inflammatory effect. researchgate.netnih.gov
Neuropharmacology Models: For compounds targeting the central nervous system, behavioral models are employed. For example, to test potential antimanic activity for GSK-3 inhibitors, an amphetamine-induced hyperactivity model in mice can be used to see if the compound can attenuate the stimulant-induced increase in motor activity. rsc.org
Throughout these in vivo studies, pharmacokinetic (PK) analysis is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This involves measuring the concentration of the compound in plasma and target tissues (like the brain) at various time points after administration. nih.govrsc.org
Animal Models for Disease Efficacy (e.g., Anti-inflammatory, Antileishmanial)
Animal models are indispensable for evaluating the in vivo efficacy of this compound derivatives for a spectrum of therapeutic indications, including inflammatory conditions and infectious diseases like leishmaniasis.
For anti-inflammatory applications, such as psoriasis, the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin lesion model in mice is a standard. In such studies, topical application of an indazole derivative can be assessed for its ability to alleviate psoriatic symptoms. Efficacy is typically quantified by monitoring parameters like the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.
In the context of antileishmanial activity, murine models of cutaneous leishmaniasis are pivotal. The BALB/c mouse model, infected with Leishmania amazonensis, is a well-established platform for these investigations. mdpi.comnih.govresearchgate.netdoaj.org The therapeutic efficacy of indazole derivatives, such as 3-alkoxy-1-benzyl-5-nitroindazole derivatives NV6 and NV16, has been evaluated by administering the compounds intralesionally. mdpi.comnih.govresearchgate.net Key indicators of efficacy in these models include the measurement of lesion size, ulcer area, the weight of the lesion upon excision, and the parasite load, which can be determined by techniques like quantitative PCR (qPCR). mdpi.comnih.gov In one such study, the indazole derivative NV6 demonstrated leishmanicidal activity comparable to the standard-of-care drug, amphotericin B, significantly reducing lesion development and parasite load. nih.govresearchgate.netdoaj.org
Below is a table summarizing the findings for the in vivo antileishmanial activity of the indazole derivative NV6 in a murine model.
| Compound | Efficacy Indicator | Result | Reference Compound |
| NV6 | Lesion Development | Significant Reduction | Amphotericin B |
| NV6 | Parasite Load | Significant Reduction | Amphotericin B |
Preclinical Pharmacokinetic (PK) Characterization
The preclinical pharmacokinetic characterization of this compound derivatives is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influences their efficacy and safety. These studies are typically conducted in various animal species, including mice, rats, and dogs, to predict human pharmacokinetics.
A comprehensive preclinical PK study involves determining several key parameters. Initial in vitro assessments often include evaluating the compound's solubility and permeability. For instance, the Caco-2 cell permeability assay is a common method to predict intestinal absorption. dndi.org Plasma protein binding is another critical parameter that is assessed across different species. dndi.org
In vivo PK studies involve administering the compound through various routes, such as intravenous (i.v.) and oral (p.o.), to determine its bioavailability. Following administration, blood samples are collected at multiple time points to measure the drug concentration. From these data, essential PK parameters are calculated, including:
Clearance (CL): The rate at which the drug is removed from the body.
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
Maximum Concentration (Cmax): The highest concentration of the drug in the blood after administration.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): A measure of the total drug exposure over time.
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
For example, a preclinical pharmacokinetic study of the antileishmanial agent DNDI-VL-2098 in various animal models provided the following insights:
| Species | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (%F) |
| Mouse | Moderate | ~3x total body water | 1-6 hours | 37-100% |
| Hamster | High | ~3x total body water | 1-6 hours | 37-100% |
| Rat | Low | ~3x total body water | 1-6 hours | 37-100% |
| Dog | Low | ~3x total body water | 1-6 hours | 37-100% |
Similarly, the indazole analog VU6067416 was found to have suitable preclinical pharmacokinetic properties for in vivo dosing. acs.org
Behavioral Studies in Animal Models (e.g., for Neuropsychiatric Indications)
Derivatives of this compound, particularly those that are analogs of psychoactive compounds like 5-MeO-DMT, are investigated for their potential in treating neuropsychiatric disorders such as anxiety and depression. Behavioral studies in animal models are essential for evaluating the psychoactive and therapeutic potential of these compounds.
A variety of behavioral paradigms are employed in rats and mice to assess different aspects of neuropsychiatric function. For anxiety, the elevated plus-maze is a widely used model. scielo.br This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. The anxiety-reducing (anxiolytic) effect of a compound is inferred from an increase in the time spent and the number of entries into the open arms. scielo.br
Other behavioral models relevant to neuropsychiatric indications include:
Forced Swim Test: Used to screen for antidepressant activity. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test: Another common model for assessing antidepressant potential in mice, where a decrease in immobility time suggests efficacy.
Social Interaction Test: Measures social anxiety. An increase in the time spent in social interaction is considered an anxiolytic effect.
Drug Self-Administration Models: Used to study the rewarding and reinforcing properties of a substance, which is relevant for assessing abuse potential.
The evaluation of 5-HT1A receptor ligands in the elevated plus-maze has demonstrated the utility of this model for characterizing compounds with anxiolytic potential. scielo.br The behavioral effects of these compounds are carefully observed and quantified to build a comprehensive profile of their neuropsychiatric activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-3-methyl-1H-indazole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, analogous indazole derivatives have been prepared by reacting acid chlorides with aromatic substrates under AlCl₃ catalysis, followed by hydrazine hydrate treatment to form the indazole core . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆, 400 MHz) to confirm the absence of regioisomers or unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) modes provides accurate molecular weight confirmation. For structural elucidation, ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) are essential, with emphasis on methoxy (~δ 3.8 ppm) and methyl group (~δ 2.5 ppm) signals. X-ray crystallography (using SHELX software ) resolves stereoelectronic ambiguities, though crystallization in polar aprotic solvents (e.g., DMF/water) may be necessary. IR spectroscopy verifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These models predict reactivity (e.g., nucleophilic/electrophilic sites) and binding affinity to biological targets. Exact exchange terms improve thermochemical accuracy for atomization energies and ionization potentials . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) further assess interactions with enzymes or receptors .
Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare crystallographic data with computational geometry optimizations (DFT). For ambiguous cases, variable-temperature NMR or neutron diffraction (for proton positions) may clarify structural features .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). For example, varying AlCl₃ stoichiometry in Friedel-Crafts steps or adjusting hydrazine concentration during cyclization. Catalyst screening (e.g., NiRe for nitro group reduction ) and solvent polarity adjustments (DMF vs. iPrOH) enhance regioselectivity. Monitor intermediates via TLC and in-situ FTIR to minimize side reactions .
Q. How can structure-activity relationships (SAR) guide functionalization of this compound?
- Methodological Answer : Introduce substituents at C-5 or N-1 positions via Suzuki coupling (aryl boronic acids) or alkylation (methyl iodide). Evaluate biological activity (e.g., enzyme inhibition assays) to correlate substituent electronic effects (Hammett σ values) with potency. For example, electron-withdrawing groups (e.g., nitro) at C-5 may enhance binding to kinase targets, while bulky N-1 substituents reduce metabolic degradation .
Data and Validation
Q. What validation criteria ensure reliability in crystallographic data for this compound derivatives?
- Methodological Answer : Use the R-factor (<5%), residual electron density (<1 eÅ⁻³), and ADDSYM checks (SHELXL ) to validate crystal structures. Compare bond lengths/angles with Cambridge Structural Database (CSD) averages. For disordered methoxy groups, apply restraints or refine occupancy factors. Deposition in the CSD or CCDC ensures peer-reviewed validation .
Q. How do solvent effects influence the stability and reactivity of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the indazole core via hydrogen bonding, while protic solvents (ethanol) may protonate the N-H group, altering reactivity. Solvent-free microwave synthesis reduces decomposition risks. Solvent polarity indices (ET30) correlate with reaction rates in SNAr or cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
